molecular formula C4H7N B14648286 N-Ethenylethenamine CAS No. 44228-50-4

N-Ethenylethenamine

Cat. No.: B14648286
CAS No.: 44228-50-4
M. Wt: 69.11 g/mol
InChI Key: XTNMKCFFSXJRQE-UHFFFAOYSA-N
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Description

N-Ethenylethenamine, also known as N-ethylethanamine, is an organic compound with the molecular formula C4H11N. It is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethenylethenamine can be synthesized through several methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions. The reaction proceeds as follows:

CH3CHO+C2H5NH2CH3CH(NH2)CH2CH3\text{CH}_3\text{CHO} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_3\text{CH}(\text{NH}_2)\text{CH}_2\text{CH}_3 CH3​CHO+C2​H5​NH2​→CH3​CH(NH2​)CH2​CH3​

Another method involves the reduction of N-ethylethanamide using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds as follows:

CH3CH2CONH2+LiAlH4CH3CH2NHCH2CH3\text{CH}_3\text{CH}_2\text{CONH}_2 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{CH}_2\text{NHCH}_2\text{CH}_3 CH3​CH2​CONH2​+LiAlH4​→CH3​CH2​NHCH2​CH3​

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of acetonitrile in the presence of ethylamine. This method is preferred due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethenylethenamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylacetamide using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: It can be reduced to form ethylamine using reducing agents like hydrogen gas (H2) in the presence of a nickel catalyst.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with a nickel catalyst.

    Substitution: Alkyl halides such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-ethylacetamide.

    Reduction: Ethylamine.

    Substitution: Tertiary amines such as N,N-diethylethanamine.

Scientific Research Applications

N-Ethenylethenamine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: It is used in the study of amine metabolism and enzyme interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of anesthetics and analgesics.

    Industry: It is used as a precursor in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

N-Ethenylethenamine exerts its effects through interactions with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, readily donating its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylethanamine: A tertiary amine with two ethyl groups attached to the nitrogen atom.

    N-Methylethanamine: A secondary amine with one methyl and one ethyl group attached to the nitrogen atom.

    N-Ethylpropanamine: A secondary amine with one ethyl and one propyl group attached to the nitrogen atom.

Uniqueness

N-Ethenylethenamine is unique due to its specific structure and reactivity. Its secondary amine structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications. Its ability to form stable intermediates and products further enhances its utility in various fields.

Properties

CAS No.

44228-50-4

Molecular Formula

C4H7N

Molecular Weight

69.11 g/mol

IUPAC Name

N-ethenylethenamine

InChI

InChI=1S/C4H7N/c1-3-5-4-2/h3-5H,1-2H2

InChI Key

XTNMKCFFSXJRQE-UHFFFAOYSA-N

Canonical SMILES

C=CNC=C

Origin of Product

United States

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